3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
Description
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 2-oxopyrrolidinone ring substituted with a 3-ethylphenoxy group at the 3-position. The ethylphenoxy substituent contributes to lipophilicity, while the 2-oxopyrrolidinone ring may influence conformational flexibility and hydrogen-bonding capacity.
Properties
CAS No. |
649773-87-5 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[3-(3-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-2-13-5-3-8-16(11-13)24-17-9-10-20(18(17)21)15-7-4-6-14(12-15)19(22)23/h3-8,11-12,17H,2,9-10H2,1H3,(H,22,23) |
InChI Key |
DDMALHURPMZXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethylphenoxy Group: This step often involves nucleophilic substitution reactions where an ethylphenol derivative reacts with a halogenated pyrrolidinone intermediate.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity (XlogP): The 4-phenoxyphenoxy analog exhibits higher lipophilicity (~4.1) due to its bulky aromatic substituent, which may enhance membrane permeability but reduce aqueous solubility.
- The chlorophenyl group in introduces both steric bulk and electron-withdrawing effects, which may influence receptor binding .
- Conformational Flexibility: The 2-oxopyrrolidinone ring in the target compound allows for greater flexibility compared to the rigid imidazolidinone ring in , possibly affecting binding kinetics .
Biological Activity
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, with the CAS number 649773-87-5, is a complex organic compound known for its potential biological activities. This article explores its synthesis, properties, and biological activity based on diverse scientific sources.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | 3-[3-(3-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
| CAS Number | 649773-87-5 |
| InChI Key | DDMALHURPMZXOR-UHFFFAOYSA-N |
The compound features a pyrrolidinone ring, an ethylphenoxy group, and a benzoic acid moiety, which contribute to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : Cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.
- Introduction of the Ethylphenoxy Group : Nucleophilic substitution reactions where an ethylphenol derivative reacts with a halogenated pyrrolidinone intermediate.
- Attachment of the Benzoic Acid Moiety : Esterification or amidation reactions followed by hydrolysis to yield the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The exact pathways depend on its application context but may involve modulation of biochemical pathways leading to therapeutic effects.
Biological Activity
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against various pathogens, including fungi such as Candida albicans and Cryptococcus neoformans .
- Cytotoxic Effects : The compound has shown moderate cytotoxicity against human cancer cell lines in assays, indicating potential for anticancer applications .
- Therapeutic Applications : As a building block in medicinal chemistry, it can be utilized in synthesizing pharmaceutical compounds aimed at treating various diseases due to its unique structural features.
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of similar compounds against Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives demonstrated significant inhibition compared to standard antifungal agents like ketoconazole .
Case Study 2: Cytotoxicity Evaluation
In another investigation, the cytotoxicity of related compounds was assessed using MTT assays across several human cancer cell lines (BGC-823, H460, PC-3). The findings revealed IC50 values ranging from 15–100 μM, suggesting potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
